

Application Notes and Protocols for Analyzing SIM1 Gene Variants from Sequencing Data

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Compound of Interest

Compound Name: SIM1

Cat. No.: B10827739

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Single-Minded 1 (**SIM1**) gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor that is a critical regulator of central nervous system development and function. Specifically, it plays an essential role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus, a key region for energy homeostasis.[1] Variants in the **SIM1** gene have been strongly associated with severe early-onset obesity, Prader-Willi-like syndrome, and other neurodevelopmental disorders.[2][3][4] Therefore, the accurate identification and functional characterization of **SIM1** gene variants from sequencing data are crucial for both basic research and the development of targeted therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the analysis of **SIM1** gene variants, from initial identification in sequencing data to functional validation.

Data Presentation: Summary of Reported SIM1 Variants and their Functional Impact

The following table summarizes a selection of identified **SIM1** variants and their reported functional consequences. This data is critical for comparative analysis and for prioritizing newly identified variants for functional studies.

Variant	Type	Associated Phenotype	Functional Impact	Prediction Tool Results (if available)	Reference
p.D134N	Missense	Severe obesity	Predicted pathogenic	Predicted pathogenic by 7 in silico tools	[5]
p.L242V	Missense	Severe obesity	Not reported	---	[6]
p.T481K	Missense	Severe obesity	Decreased transcriptional activity	---	[6]
p.A517V	Missense	Severe obesity	Decreased transcriptional activity	---	[6]
p.D590E	Missense	Severe obesity	Not reported	---	[6]
p.G715V	Missense	Obesity, Intellectual disability	Significant reduction in transcriptional activity	---	[7] [8]
His268Glu	Missense	Diabetes	Predicted as possibly damaging	PolyPhen2: Possibly damaging; SIFT: Damaging	[3]
Thr361Ile	Missense	Diabetes	Predicted as benign	PolyPhen2: Benign; SIFT: Tolerated	[3]
His632Tyr	Missense	Diabetes	Predicted as possibly	PolyPhen2: Possibly	[3]

damaging

damaging;

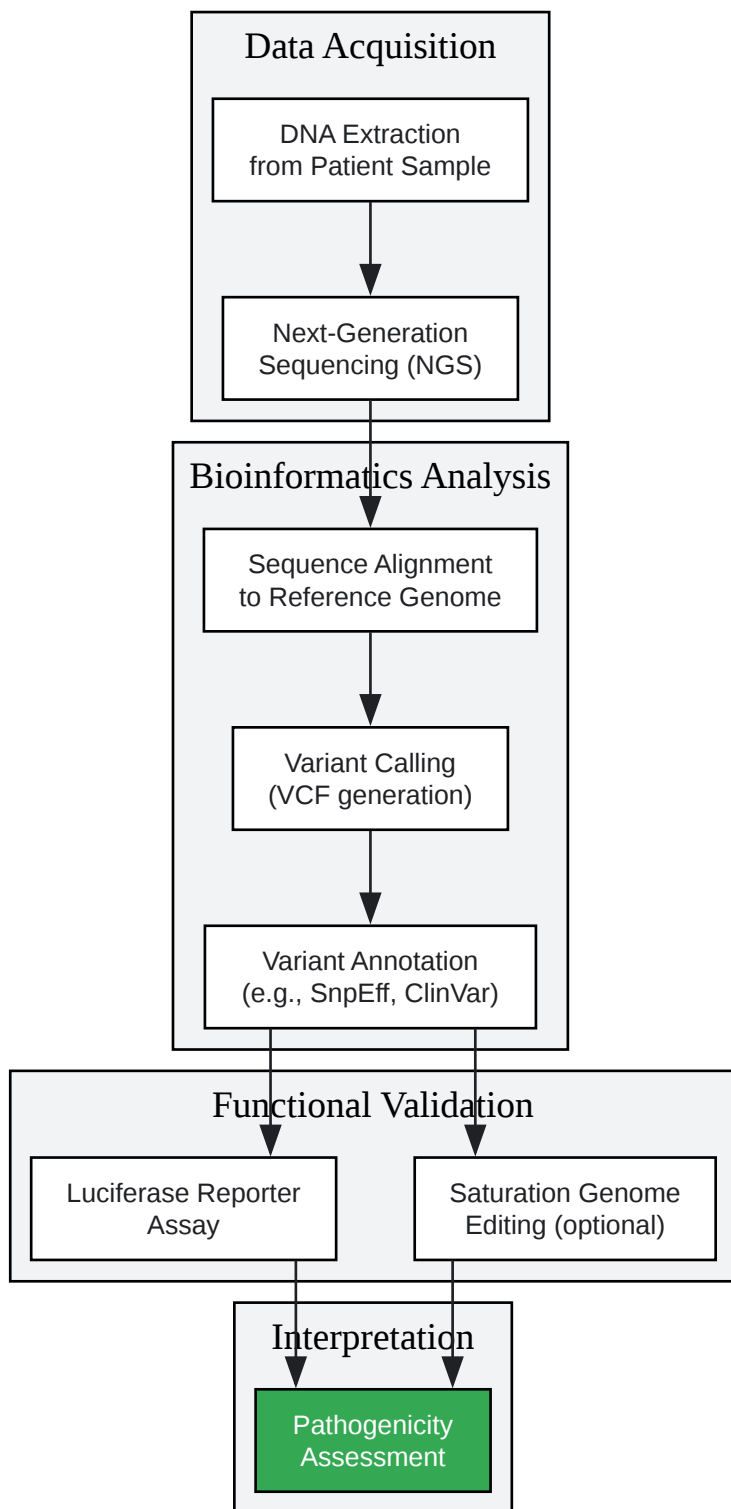
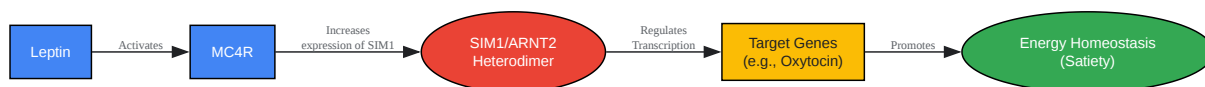
SIFT:

Damaging

Signaling Pathways and Experimental Workflows

SIM1 Signaling Pathway

The **SIM1** protein functions as a transcription factor, primarily within the leptin-melanocortin signaling pathway, which is a critical regulator of energy balance. **SIM1** acts downstream of the melanocortin 4 receptor (MC4R).[9] The binding of melanocortin agonists to MC4R in the hypothalamus leads to an increase in **SIM1** expression.[9][10] **SIM1** then heterodimerizes with another transcription factor, such as ARNT or ARNT2, to regulate the transcription of target genes, including those involved in the production of oxytocin, which plays a role in satiety.[1][9][11] Disruption of this pathway by pathogenic **SIM1** variants can lead to hyperphagia (excessive eating) and subsequent obesity.[12][13]



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